

The Chemical Architecture of Butyrophenonhelveticosid: A Structural and Hypothetical Functional Analysis

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Compound of Interest

Compound Name: *Butyrophenonhelveticosid*

Cat. No.: *B15477561*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the chemical structure of **Butyrophenonhelveticosid**, a complex natural product. Due to the current absence of published experimental data for this specific molecule, this document focuses on a thorough structural elucidation based on available chemical identifiers. Furthermore, we present a hypothetical exploration of its potential biological activities and related signaling pathways, drawing inferences from its distinct structural motifs.

Chemical Structure and Identification

Butyrophenonhelveticosid is a large, polycyclic molecule with the molecular formula $C_{39}H_{52}O_9$.^[1] Its identity is precisely defined by its IUPAC name, SMILES string, and InChIKey, which together describe the connectivity, stereochemistry, and isotopic composition of the molecule.

(3S,5S,10S,13R,14S,17R)-3-[[[(3aR,6R)-4-methyl-2-phenyl-2-propyl-4,6,7,7a-tetrahydro-3aH-[1][2]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde^[1]

The structure, as detailed in the PubChem database, reveals a complex steroidal backbone linked to several distinct functional groups.^[1]

Core Structural Features:

The molecule can be deconstructed into four primary components:

- **A Steroidal Nucleus:** The core of the molecule is a modified cyclopenta[a]phenanthrene ring system, characteristic of steroids and their derivatives. This nucleus is highly substituted with hydroxyl groups and a carbaldehyde group.
- **A Butyrophenone-like Moiety:** A butyrophenone-derived group is attached via a dioxolane ring to a pyranose sugar. Specifically, it is a 2-phenyl-2-propyl group.
- **A Dioxolo-pyran Ring System:** A substituted tetrahydropyran ring is fused with a 1,3-dioxolane. This unit acts as a linker between the steroidal core and the butyrophenone-like moiety.
- **A Furanone Ring:** A 5-oxo-2H-furan-3-yl group is attached at the C17 position of the steroid nucleus. This is a butenolide ring, a common feature in cardiac glycosides.

Physicochemical and Predicted Data

While experimental data is not available, computational predictions provide valuable insights into the properties of **Butyrophenonhelveticosid**. The following table summarizes key predicted data from the PubChem database.

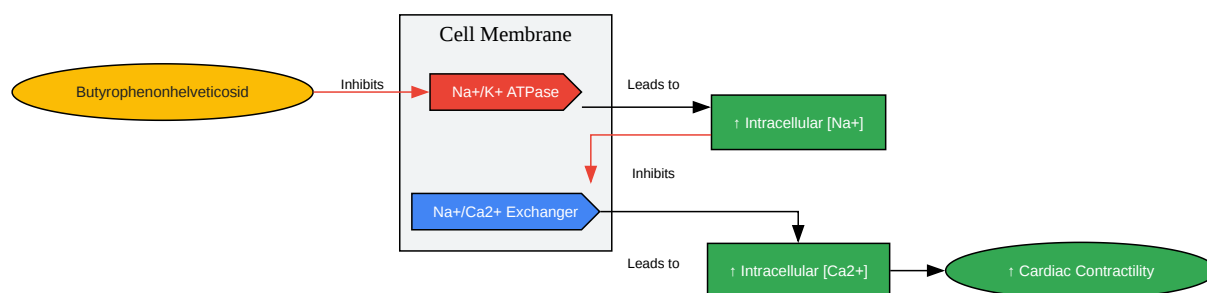
Property	Value	Source
Molecular Formula	C ₃₉ H ₅₂ O ₉	PubChem[1]
Molecular Weight	664.8 g/mol	PubChem[1]
Monoisotopic Mass	664.36115 Da	PubChem[1]
XLogP3-AA (Predicted)	3.8	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	9	PubChem[1]
Rotatable Bond Count	7	PubChem[1]

Hypothetical Biological Activity and Signaling Pathways

The absence of empirical data on **Butyrophenonhelveticosid** necessitates a speculative approach to its biological role, based on the principle of structural analogy. The presence of a steroidal core and a butenolide ring is strongly reminiscent of cardiac glycosides, such as digoxin and digitoxin. These compounds are known inhibitors of the Na⁺/K⁺-ATPase pump.

Postulated Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

If **Butyrophenonhelveticosid** functions as a cardiac glycoside, its primary molecular target would be the alpha-subunit of the Na⁺/K⁺-ATPase enzyme. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. In cardiac muscle cells, this increased calcium concentration enhances contractility.



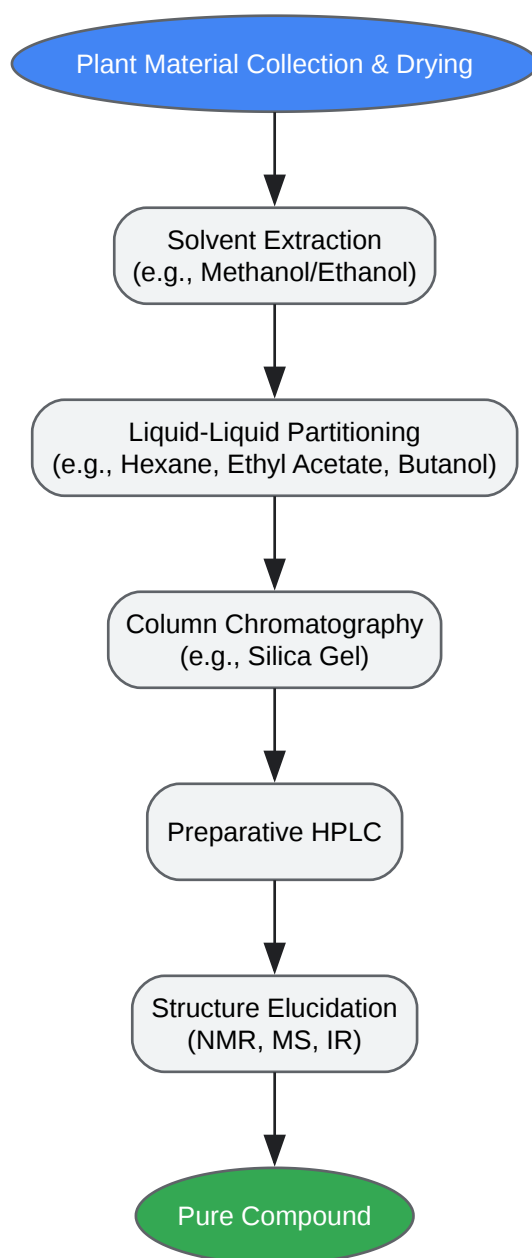
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A hypothetical signaling pathway for **Butyrophenonhelveticosid**.

Experimental Protocols: A Generalized Approach for Isolation and Characterization

As no specific protocol for the synthesis or isolation of **Butyrophenonhelveticosid** has been published, a general workflow for the isolation of a similar natural product, such as a steroidal glycoside from a plant source, is provided below.

General Workflow for Natural Product Isolation



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A generalized experimental workflow for natural product isolation.

Detailed Methodologies:

- **Extraction:** Dried and powdered source material is subjected to exhaustive extraction with a polar solvent like methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

- **Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Column Chromatography:** The fraction showing potential bioactivity (e.g., the ethyl acetate or butanol fraction for glycosides) is subjected to column chromatography over silica gel or a similar stationary phase. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions obtained from column chromatography are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water.
- **Structure Elucidation:** The structure of the pure isolated compound is determined using a combination of spectroscopic techniques:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **Infrared (IR) Spectroscopy:** To identify key functional groups.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the molecule.

Conclusion

Butyrophenonhelveticosid presents a fascinating and complex chemical structure. While the lack of experimental data currently limits our understanding of its biological function, its structural features suggest a potential role as a modulator of ion pumps, similar to cardiac glycosides. Further research, beginning with its isolation from a natural source or total synthesis, is necessary to validate these hypotheses and to fully characterize its pharmacological profile. This document serves as a foundational guide for researchers interested in pursuing the study of this intriguing molecule.

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References

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